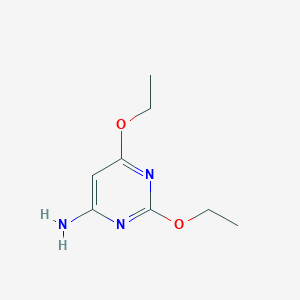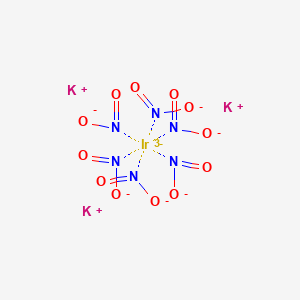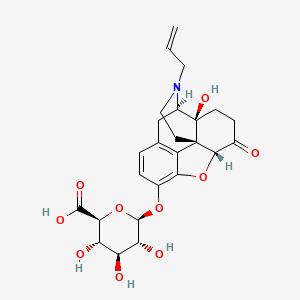
2,6-dipyridin-2-yl-1H-pyridine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’6’,2’‘-Terpyridine-4’-thiol: is a chemical compound with the molecular formula C15H11N3S . It is a derivative of terpyridine, a tridentate ligand that can coordinate with metal ions to form various complexes . The presence of a thiol group at the 4’ position adds unique properties to this compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2’:6’,2’‘-Terpyridine-4’-thiol typically begins with 2-acetylpyridine.
Reaction Steps:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2’:6’,2’‘-Terpyridine-4’-thiol can undergo oxidation reactions, often forming disulfide bonds.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and iodine.
Reducing Agents: Reducing agents like sodium borohydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol or dichloromethane.
Major Products:
Disulfides: Oxidation reactions often yield disulfide compounds.
Sulfides: Reduction reactions produce sulfides.
Substituted Derivatives: Substitution reactions result in various substituted terpyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Coordination Chemistry: 2,2’:6’,2’‘-Terpyridine-4’-thiol is widely used as a ligand in coordination chemistry to form complexes with metal ions.
Catalysis: It is utilized in the synthesis of chiral derivatives for asymmetric catalysis.
Biology and Medicine:
Anticancer Research: The compound has been studied for its potential in developing anticancer drugs, particularly in forming complexes with platinum.
Biological Probes: It is used in the design of biological probes for detecting metal ions.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
2,2’6’,2’'-Terpyridine: A closely related compound without the thiol group, used in similar coordination chemistry applications.
4’-Chloro-2,2’6’,2’'-Terpyridine: A derivative with a chloro group at the 4’ position, used in forming coordination polymers.
2,2’-Bipyridine: Another tridentate ligand, but with only two pyridine rings, used in various metal complexes.
Uniqueness:
Propriétés
Formule moléculaire |
C15H11N3S |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2,6-dipyridin-2-yl-1H-pyridine-4-thione |
InChI |
InChI=1S/C15H11N3S/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) |
Clé InChI |
RVNQZFSATGNDPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=S)C=C(N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chlorotitanium(1+);cyclopenta-1,3-diene;[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B1512879.png)



![(4bS,8R,12bR)-7-(Cyclopropylmethyl)-10,10,11,11-tetramethyl-5,6,7,8,9,9a,10,11-octahydro-12bH-8a,12a-ethano-4,8-methano[1]benzofuro[3,2-e]furo[2,3-g]isoquinolin-1-ol](/img/structure/B1512888.png)









